N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
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Overview
Description
N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole, thiophene, and triazole derivatives. These intermediates are then subjected to various coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, ethylating agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-Benzodioxol-5-YL)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
- **N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide
Uniqueness
N-(1,3-Benzodioxol-5-YL)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
557072-89-6 |
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Molecular Formula |
C17H16N4O3S2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-21-16(14-4-3-7-25-14)19-20-17(21)26-9-15(22)18-11-5-6-12-13(8-11)24-10-23-12/h3-8H,2,9-10H2,1H3,(H,18,22) |
InChI Key |
QMDQLRWXAVFZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4 |
Origin of Product |
United States |
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